molecular formula C20H16ClN3O2 B3036260 4-{1-[(3-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether CAS No. 339027-64-4

4-{1-[(3-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether

Cat. No.: B3036260
CAS No.: 339027-64-4
M. Wt: 365.8 g/mol
InChI Key: ULEIIPKAYNURPR-UHFFFAOYSA-N
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Description

This compound features a unique structure that includes an imidazo[4,5-b]pyridine core, a phenyl methyl ether group, and a 3-chlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(3-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the 3-chlorobenzyl group: This step often involves nucleophilic substitution reactions where a 3-chlorobenzyl halide reacts with the imidazo[4,5-b]pyridine intermediate.

    Attachment of the phenyl methyl ether group: This can be accomplished through etherification reactions, where a phenol derivative reacts with a methylating agent in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(3-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, alkylating agents, and bases (e.g., sodium hydride, NaH) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{1-[(3-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **4-{1-[(3-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl ethyl ether
  • **4-{1-[(3-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl propyl ether

Uniqueness

The uniqueness of 4-{1-[(3-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether lies in its specific substitution pattern and the presence of the 3-chlorobenzyl group. This structural feature may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-[(3-chlorophenyl)methoxy]-2-(4-methoxyphenyl)imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2/c1-25-17-9-7-15(8-10-17)20-23-19-18(6-3-11-22-19)24(20)26-13-14-4-2-5-16(21)12-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEIIPKAYNURPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{1-[(3-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether
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4-{1-[(3-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether
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4-{1-[(3-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether
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4-{1-[(3-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether
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4-{1-[(3-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether
Reactant of Route 6
4-{1-[(3-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether

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